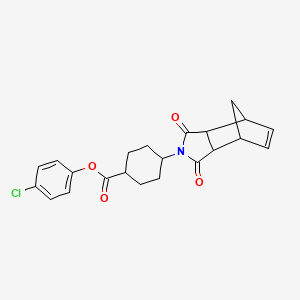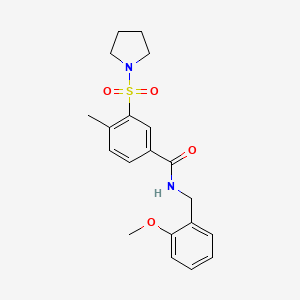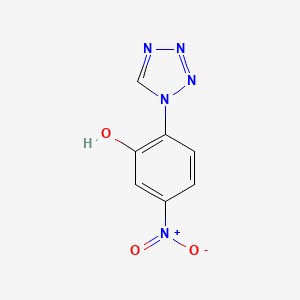
5-nitro-2-(1H-tetrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(1H-tetrazol-1-yl)phenol is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. This compound is characterized by the presence of a nitro group (-NO2) and a tetrazole ring attached to a phenol group. Tetrazoles are known for their diverse applications in various fields, including material science, medicinal chemistry, and energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(1H-tetrazol-1-yl)phenol typically involves the nitration of 2-(1H-tetrazol-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(1H-tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-2-(1H-tetrazol-1-yl)phenol.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
5-nitro-2-(1H-tetrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other tetrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of energetic materials and explosives due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1H-tetrazol-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The tetrazole ring can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-(1H-pyrazol-1-yl)phenol
- 5-nitro-2-(1H-imidazol-1-yl)phenol
- 5-nitro-2-(1H-triazol-1-yl)phenol
Uniqueness
5-nitro-2-(1H-tetrazol-1-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and physical properties. The tetrazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in material science and medicinal chemistry.
Properties
Molecular Formula |
C7H5N5O3 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
5-nitro-2-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C7H5N5O3/c13-7-3-5(12(14)15)1-2-6(7)11-4-8-9-10-11/h1-4,13H |
InChI Key |
OEXFBTKZKUNNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B12474375.png)
![2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12474381.png)



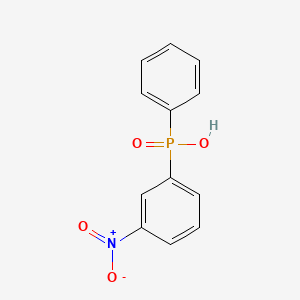

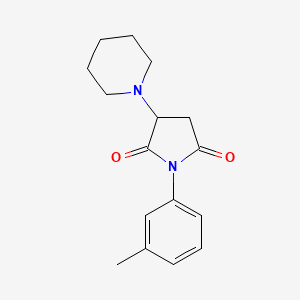
![N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B12474432.png)
![phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12474436.png)
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate](/img/structure/B12474437.png)
